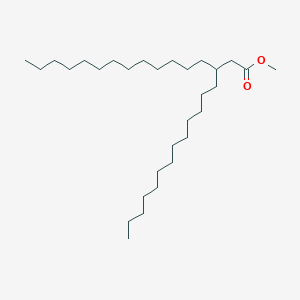

3-Tridecylhexadecanoic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Tridecylhexadecanoic Acid Methyl Ester: is a long-chain fatty acid ester. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is synthesized from 3-tridecylhexadecanoic acid and methanol. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tridecylhexadecanoic Acid Methyl Ester typically involves the esterification of 3-tridecylhexadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Tridecylhexadecanoic Acid Methyl Ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: 3-Tridecylhexadecanoic acid and methanol.

Transesterification: A different ester and methanol.

Reduction: The corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of TAME against various pathogenic bacteria. A study published in 2022 demonstrated that TAME exhibits significant antibacterial activity against Enterococcus faecalis and Salmonella enterica, showing effective cell-rupturing capabilities at concentrations of 375 μg/ml and 750 μg/ml, respectively . The mechanism of action involves disrupting the cellular morphology, leading to significant extracellular leakage and cell lysis.

Table 1: Antibacterial Efficacy of TAME

| Bacteria | Concentration (μg/ml) | Observed Effect |

|---|---|---|

| Enterococcus faecalis | 375 | Cell lysis |

| Salmonella enterica | 750 | Significant morphological changes |

Molecular Docking Studies

In silico molecular docking studies have indicated that TAME has a strong binding affinity for bacterial DNA gyrase B, which is crucial for DNA replication. This suggests that TAME could be developed as a novel antibacterial agent targeting specific bacterial enzymes .

Food Industry Applications

TAME is also being explored for its potential applications in the food industry, particularly as a preservative due to its antibacterial properties. Its ability to inhibit bacterial growth could extend the shelf life of various food products, making it a valuable additive in food preservation.

Cosmetic Industry Applications

The cosmetic industry may benefit from incorporating TAME into formulations due to its emulsifying properties. Fatty acid methyl esters are known for their ability to enhance skin absorption and improve the texture of cosmetic products. TAME's emollient properties can help in formulating creams and lotions that provide moisture without leaving a greasy residue.

Case Study 1: Antibacterial Efficacy in Gastrointestinal Diseases

A case study conducted on the antibacterial effects of TAME highlighted its potential use in treating gastrointestinal infections. The study involved testing TAME against standard antibiotics and showed that it has synergistic effects when combined with ampicillin, enhancing its efficacy against resistant strains of bacteria .

Case Study 2: Food Preservation Techniques

In another case study, researchers investigated the use of TAME as a food preservative in meat products. The results indicated that incorporating TAME significantly reduced microbial load compared to control samples without the ester, demonstrating its effectiveness as a natural preservative .

Wirkmechanismus

The mechanism of action of 3-Tridecylhexadecanoic Acid Methyl Ester involves its interaction with cellular membranes. Its long-chain fatty acid structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can disrupt cellular processes, leading to effects such as antimicrobial activity. The ester can also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl Palmitate: Another long-chain fatty acid ester with similar properties but a shorter carbon chain.

Methyl Stearate: Similar in structure but with a different carbon chain length.

Methyl Oleate: An unsaturated fatty acid ester with different chemical reactivity due to the presence of a double bond.

Uniqueness: 3-Tridecylhexadecanoic Acid Methyl Ester is unique due to its specific carbon chain length and structure, which confer distinct physical and chemical properties. Its long-chain structure makes it particularly effective in applications requiring high hydrophobicity and stability.

Biologische Aktivität

3-Tridecylhexadecanoic Acid Methyl Ester, also known as methyl 3-tridecylhexadecanoate, is a long-chain fatty acid ester. This compound has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C22H46O2

- Molecular Weight : 342.62 g/mol

- CAS Number : 180476-37-3

The biological activity of this compound primarily involves its interaction with bacterial cell membranes. Research indicates that this compound disrupts the integrity of bacterial cell walls, leading to cell lysis and significant extracellular leakage.

Target Bacteria

- Enterococcus faecalis

- Salmonella enterica

- Escherichia coli

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. A study highlighted its effectiveness against E. faecalis and S. enterica, showing a dose-dependent response with minimum inhibitory concentrations (MIC) reported at 375 µg/ml for E. faecalis and 750 µg/ml for S. enterica .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound is being investigated for its anti-inflammatory potential. Its long-chain structure may contribute to modulating inflammatory pathways, although specific studies are still needed to elucidate these effects fully.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of tridecanoic acid methyl ester (TAME), it was found that the compound caused significant morphological changes in bacterial cells, leading to autolysis. Scanning electron microscopy (SEM) revealed ruptured cell walls in treated bacteria . The study also indicated that TAME exhibited synergistic effects when combined with standard antibiotics like ampicillin.

| Bacteria | MIC (µg/ml) | Observations |

|---|---|---|

| Enterococcus faecalis | 375 | Significant cell rupture observed |

| Salmonella enterica | 750 | Extracellular leakage noted |

Study 2: Molecular Docking and Dynamics

Molecular docking studies have shown that TAME binds effectively to E. coli DNA gyrase B, causing conformational changes that inhibit bacterial growth. The binding affinity was evaluated using AutoDock Vina and molecular dynamics simulations confirmed the stability of the complex .

Eigenschaften

IUPAC Name |

methyl 3-tridecylhexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-29(28-30(31)32-3)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBQTABKHPZPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.